GSK682753A is a synthetic small molecule that functions as a selective and potent inverse agonist of the Epstein-Barr Virus-induced gene 2 receptor (EBI2), also known as G protein-coupled receptor 183. This compound was developed by GlaxoSmithKline and has been shown to inhibit G protein-dependent signaling as well as G protein-independent pathways, thus modulating immune responses, particularly in B cells .
GSK682753A belongs to the class of small molecule antagonists targeting G protein-coupled receptors. Specifically, it is classified under inverse agonists due to its ability to inhibit the basal activity of EBI2, thereby affecting downstream signaling pathways involved in immune cell migration and proliferation .
The synthesis of GSK682753A involves several chemical reactions typical for small molecule drug development. While specific synthetic routes have not been detailed in the literature, it is generally synthesized through multi-step organic synthesis techniques that include:
The synthesis process may involve the use of intermediate compounds that are reacted under controlled conditions to yield GSK682753A. The compound's purity and identity are typically confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
GSK682753A's molecular structure is characterized by specific functional groups that facilitate its interaction with the EBI2 receptor. The precise three-dimensional structure of GSK682753A has not been explicitly detailed in the provided literature, but it is crucial for its binding affinity and activity.
GSK682753A primarily acts through competitive antagonism at the EBI2 receptor. It competes with endogenous ligands such as 7α,25-dihydroxycholesterol for binding sites on the receptor.
GSK682753A functions by binding to the EBI2 receptor and inhibiting its activation by endogenous ligands. This action leads to a reduction in downstream signaling pathways associated with immune cell migration and proliferation.
While specific physical properties such as melting point or solubility were not provided, small molecules like GSK682753A typically exhibit:
GSK682753A has significant potential applications in:
The cryo-electron microscopy (cryo-EM) structure of the inverse agonist GSK682753A bound to the Epstein-Barr virus-induced receptor 2 (EBI2/GPR183) was resolved at 2.98 Å resolution (PDB ID: 7TUY; EMDB-26135), revealing unprecedented details of receptor-ligand interactions [1] [7]. This structure captured EBI2 in an inactive conformational state stabilized by GSK682753A, with the receptor engineered as a fusion protein where its third intracellular loop (ICL3) was replaced by cytochrome b562 RIL (BRIL) to enhance complex stability. The final assembly included an anti-BRIL Fab fragment and an anti-Fab nanobody, enabling high-resolution visualization of the transmembrane (TM) domain [1] [7]. The cryo-EM map unambiguously positioned GSK682753A within a deep hydrophobic pocket formed by TM helices 2–7, with clear density for the ligand’s chlorophenyl and dichlorophenyl groups [7]. This structural snapshot provides the foundation for understanding inverse agonism mechanisms in EBI2-linked immune pathologies.
Table 1: Cryo-EM Data for GSK682753A-Bound EBI2 Complex
Parameter | Value |
---|---|
PDB ID | 7TUY |
Resolution | 2.98 Å |
Ligand | GSK682753A |
Complex Components | EBI2-BRIL fusion, anti-BRIL Fab, nanobody |
Biological Assembly | Monomeric state |
Key Technique | Single-particle cryo-EM |
DOI | 10.2210/pdb7TUY/pdb |
The orthosteric binding pocket of GSK682753A in EBI2 is characterized by an occluded cavity sealed by extracellular loop 2 (ECL2), which acts as a structural lid to block solvent access [1] [7]. The ligand engages TM helices via a network of hydrophobic and polar interactions:
Compared to antagonists of homologous receptors (e.g., PAR1 or P2Y1R), GSK682753A penetrates deeper into the TM bundle, explaining its exceptional inverse agonist efficacy (75% inhibition of constitutive activity) [1] [3].
Table 2: Key Residues in GSK682753A Binding Pocket
Residue | TM Position | Interaction Type | Functional Role |
---|---|---|---|
Arg87².⁶⁰ | TM2 | H-bond with carbonyl | Anchors ligand core |
Tyr112³.³³ | TM3 | Halogen bond (Cl) | Stabilizes dichlorophenyl group |
Phe106³.²⁵ | TM3 | π-π stacking | Hydrophobic enclosure |
Tyr260⁶.⁵¹ | TM6 | Halogen bond (Cl) | Binds chlorophenyl ring |
Trp199⁵.³⁸ | TM5 | Van der Waals | Shapes binding cleft |
Cryo-EM structures of EBI2 in inactive (GSK682753A-bound) and active (7α,25-OHC-bound/Gᵢ-coupled) states reveal dramatic conformational rearrangements [3] [6] [7]:
Mutagenesis studies identify residues critical for GSK682753A’s inverse agonist activity:
The cryo-EM structure reveals dynamic elements governing ligand access:
These structural insights rationalize EBI2’s role in sensing lipophilic oxysterols and highlight TM4–TM5 as a target for allosteric modulators in autoimmune diseases [3] [6].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: